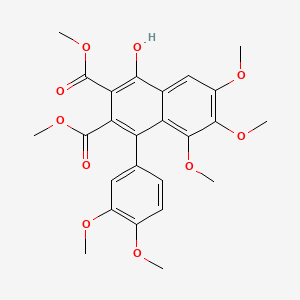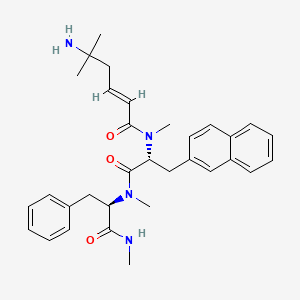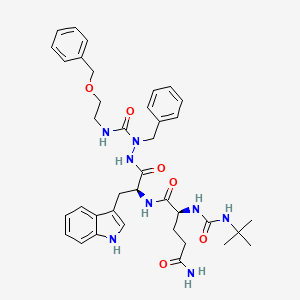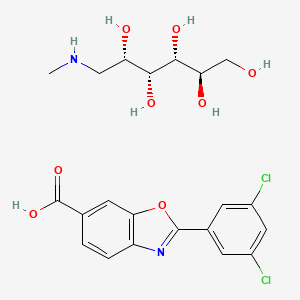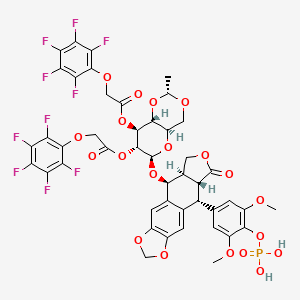
Tasimelteon
Overview
Description
Tasimelteon, sold under the brand name Hetlioz, is a medication approved by the U.S. Food and Drug Administration (FDA) in January 2014 for the treatment of non-24-hour sleep-wake disorder (N24HSWD) in totally blind individuals . It is a selective agonist for the melatonin receptors MT1 and MT2, which are involved in the regulation of circadian rhythms .
Scientific Research Applications
Tasimelteon has several scientific research applications, particularly in the fields of medicine and biology. It is primarily used for the treatment of non-24-hour sleep-wake disorder in totally blind individuals . Additionally, it has been studied for its potential therapeutic effects on sleep and comorbid disorders, including insomnia, depression, and circadian rhythm sleep-wake disorders . The efficacy and safety profiles of this compound in treating these disorders have been reviewed extensively .
Mechanism of Action
Target of Action
Tasimelteon is a selective dual melatonin receptor agonist . Its primary targets are the melatonin MT1 and MT2 receptors . These receptors play a crucial role in governing the body’s natural sleep-wake cycle through physiological processes regulated in the suprachiasmatic nucleus of the hypothalamus .
Mode of Action
This compound exerts its therapeutic effect by activating melatonin receptors MT1 and MT2 in the suprachiasmatic nucleus of the brain . This interaction leads to the resynchronization of the circadian rhythm through its “non-photic” mechanism . The activation of these receptors helps improve sleep, particularly in individuals with Non-24-Hour Sleep-Wake Disorder (N24HSWD), a condition common in blind individuals without light perception .
Biochemical Pathways
The biochemical pathway affected by this compound involves the melatonin receptors MT1 and MT2. In the absence of light or light perception, the synchronization of the 24-hour circadian rhythm is lost, and the rhythm follows the intrinsic non-24-hour clock, resulting in disorders like non-24-hour sleep–wake disorder . The rhythm of endogenous melatonin is considered to be a measure of the human circadian phase, and the carefully timed administration of melatonin analogues, such as this compound, can potentially promote circadian readjustment .
Pharmacokinetics
This compound shows linear pharmacokinetics over doses ranging from 3 to 300 mg . It is extensively metabolized, primarily through oxidation at multiple sites and oxidative dealkylation, resulting in the opening of the dihydrofuran ring followed by further oxidation to give a carboxylic acid . The major isozymes involved in the metabolism of this compound are CYP1A2 and CYP3A4 . Approximately 80% of this compound is excreted in urine, and about 4% in feces .
Result of Action
The molecular and cellular effects of this compound’s action involve the activation of melatonin receptors MT1 and MT2 in the suprachiasmatic nucleus of the brain . This activation leads to the resynchronization of the circadian rhythm, improving sleep in individuals with N24HSWD .
Safety and Hazards
Tasimelteon is toxic and contains a pharmaceutically active ingredient. It can cause moderate to severe irritation to the skin and eyes. It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects .
Future Directions
Tasimelteon is currently the only drug available for the treatment of N24HSWD and was granted orphan drug status by the FDA in 2010 . It has also been approved for the treatment of nighttime sleep disturbances in Smith-Magenis Syndrome in patients .
Relevant papers on this compound include a review in Non-24-Hour Sleep-Wake Disorder in Totally Blind Individuals , a report on its first global approval , and a study on its safety and efficacy in improving sleep in Smith-Magenis syndrome .
Biochemical Analysis
Biochemical Properties
Tasimelteon interacts with melatonin receptors MT1 and MT2 in the suprachiasmatic nucleus of the brain . By activating these receptors, this compound can resynchronize the circadian rhythm, improving sleep .
Cellular Effects
This compound influences cell function by interacting with melatonin receptors in the brain, which play a crucial role in maintaining the sleep-wake cycle . The activation of these receptors by this compound can lead to improved sleep patterns .
Molecular Mechanism
This compound exerts its effects at the molecular level by acting as an agonist at melatonin receptors MT1 and MT2 . This activation of the melatonin receptors can lead to the resynchronization of the circadian rhythm .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to improve total sleep time and sleep quality . These improvements were observed over time, indicating the stability and long-term effectiveness of this compound .
Dosage Effects in Animal Models
In animal studies, administration of this compound during pregnancy resulted in developmental toxicity at doses greater than those used clinically . Reduced body weight in offspring was also observed .
Metabolic Pathways
This compound is extensively metabolized, primarily through the CYP1A2 and CYP3A4 pathways . The metabolism of this compound primarily involves oxidation at multiple sites and oxidative dealkylation, resulting in the opening of the dihydrofuran ring followed by further oxidation to form a carboxylic acid .
Transport and Distribution
Given that this compound is an orally bioavailable drug , it is likely to be distributed systemically following absorption in the gastrointestinal tract.
Subcellular Localization
Given its mechanism of action, this compound is likely to exert its effects at the cellular level by interacting with melatonin receptors, which are typically located on the cell membrane .
Preparation Methods
The preparation of tasimelteon involves several synthetic routes. One method includes the use of (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarboxamide, a reducing agent, and propionic acid . The process aims to reduce reaction steps, improve utilization rates, and simplify the overall process .
Chemical Reactions Analysis
Tasimelteon undergoes various chemical reactions, primarily involving oxidation and oxidative dealkylation. The metabolism of this compound consists of oxidation at multiple sites and oxidative dealkylation, resulting in the opening of the dihydrofuran ring followed by further oxidation to give a carboxylic acid . The major isozymes involved in the metabolism are CYP1A2 and CYP3A4 .
Comparison with Similar Compounds
Tasimelteon is similar to other melatonin receptor agonists, such as ramelteon, melatonin, and agomelatine . it has a unique profile in terms of its affinity for the melatonin receptors. Compared to melatonin, this compound has a slightly lower affinity for the MT1 receptor and a moderately higher affinity for the MT2 receptor . This unique binding profile contributes to its effectiveness in treating non-24-hour sleep-wake disorder in totally blind individuals .
Similar Compounds:- Ramelteon
- Melatonin
- Agomelatine
Properties
IUPAC Name |
N-[[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-15(17)16-9-10-8-13(10)11-4-3-5-14-12(11)6-7-18-14/h3-5,10,13H,2,6-9H2,1H3,(H,16,17)/t10-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOIAAWZLUQTIO-GXFFZTMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1CC1C2=C3CCOC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC[C@@H]1C[C@H]1C2=C3CCOC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209826 | |
| Record name | Tasimelteon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
442.553°C | |
| Record name | Tasimelteon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09071 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Tasimelteon is a selective dual agonist of the melatonin receptors MT1 and MT2. | |
| Record name | Tasimelteon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09071 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
609799-22-6 | |
| Record name | Tasimelteon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609799-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tasimelteon [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609799226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tasimelteon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09071 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tasimelteon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanamide, N-[[(1R,2R)-2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TASIMELTEON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHS4PU80D9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Tasimelteon?
A1: this compound is a dual melatonin receptor agonist, demonstrating high affinity and specificity for both melatonin receptor types 1 and 2 (MT1 and MT2 receptors). [] This action allows it to act as a circadian regulator, effectively resetting the master clock located in the suprachiasmatic nuclei of the hypothalamus. []
Q2: How does this compound's binding to MT1 and MT2 receptors affect sleep-wake cycles?
A2: this compound mimics the action of endogenous melatonin by binding to MT1 and MT2 receptors. This binding helps synchronize the body's internal clock with the external light-dark cycle, leading to improvements in sleep onset, sleep maintenance, and overall sleep timing. [, , ]
Q3: Beyond its effects on sleep, are there other potential therapeutic benefits of this compound being explored?
A3: Preclinical evidence suggests potential benefits of this compound in treating depression. Research is ongoing to explore its efficacy in mitigating depressive symptoms, particularly those linked to circadian rhythm dysfunction. []
Q4: What is the molecular formula and weight of this compound?
A4: Unfortunately, the provided abstracts do not disclose the exact molecular formula and weight of this compound.
Q5: Is there information available on the material compatibility and stability of this compound under various conditions?
A5: The provided research papers primarily focus on the pharmacological aspects of this compound and do not delve into its material compatibility and stability under various conditions.
Q6: What is the absorption and bioavailability of this compound?
A6: this compound is rapidly absorbed after oral administration. It has a mean absolute bioavailability of approximately 38%. [, ]
Q7: How is this compound metabolized in the body?
A7: this compound is extensively metabolized, primarily through oxidation at multiple sites. Cytochrome P450 (CYP) enzymes, mainly CYP1A2 and CYP3A4/5, play a crucial role in its metabolism. []
Q8: Are there any known drug-drug interactions associated with this compound?
A8: Yes, due to its metabolism by CYP enzymes, this compound exhibits drug-drug interactions. For instance, co-administration with fluvoxamine, a strong CYP1A2 inhibitor, significantly increases this compound exposure. Conversely, cigarette smoking, which induces CYP1A2, reduces this compound exposure. Similarly, co-administration with ketoconazole (CYP3A4/5 inhibitor) increases exposure, while rifampin (CYP3A4/5 inducer) decreases it. []
Q9: Does renal or hepatic impairment affect this compound's pharmacokinetics?
A9: While severe renal impairment does not appear to impact this compound clearance, mild to moderate hepatic impairment can increase its exposure by approximately two-fold. Despite this increase, no dose adjustments are deemed necessary for patients with mild or moderate hepatic or severe renal impairment. []
Q10: What is the primary indication for this compound?
A10: this compound is primarily indicated for the treatment of Non-24-Hour Sleep-Wake Disorder (Non-24). [, , , , ]
Q11: What is Non-24-Hour Sleep-Wake Disorder, and how does this compound provide benefit?
A11: Non-24 is a chronic circadian rhythm disorder characterized by the misalignment of an individual's internal body clock with the 24-hour day-night cycle. [, , ] It predominantly affects totally blind individuals who lack light perception, preventing their circadian rhythms from entraining to the 24-hour photoperiod. [] this compound helps regulate the circadian rhythm, improving sleep onset and maintenance in these individuals. [, , , ]
Q12: Have there been any clinical trials investigating this compound's efficacy in treating Non-24?
A12: Yes, several clinical trials, including Phase II and Phase III trials, have investigated this compound's efficacy in treating Non-24. These trials demonstrated significant improvements in various sleep parameters such as total sleep time, reduction in daytime napping, and overall sleep quality in totally blind individuals diagnosed with Non-24. [, , , , ]
Q13: Apart from Non-24, are there other potential applications of this compound being researched?
A13: Yes, research suggests this compound's potential in treating other sleep disorders, including Jet Lag Disorder (JLD). [, , ] One study utilizing a laboratory model simulating eastward travel via an 8-hour phase advance showed that a single dose of this compound improved JLD symptoms like nighttime insomnia and next-day functioning. [, ] Additionally, this compound is being explored for its potential in managing sleep disorders in individuals with Smith-Magenis Syndrome (SMS). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1681855.png)

![N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide](/img/structure/B1681857.png)
![1-butan-2-yl-3-(2-chloroethyl)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-3-nitrosourea](/img/no-structure.png)

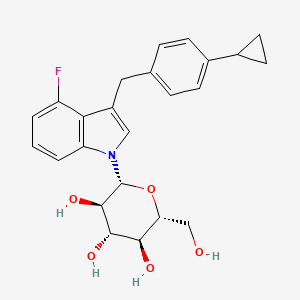
![(((pentan-3-yloxy)carbonyl)oxy)methyl 3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-5-acetyl-2-propyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate hydrochloride](/img/structure/B1681867.png)
